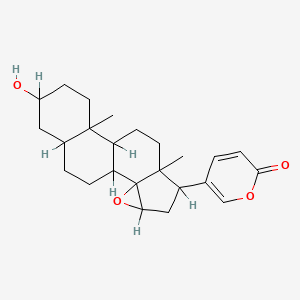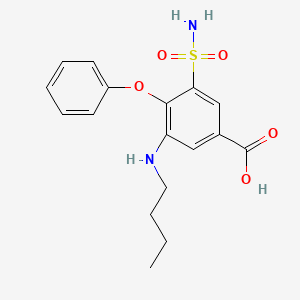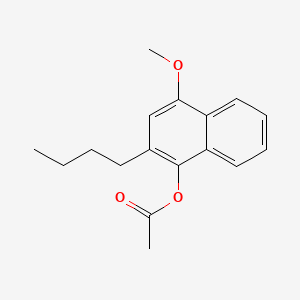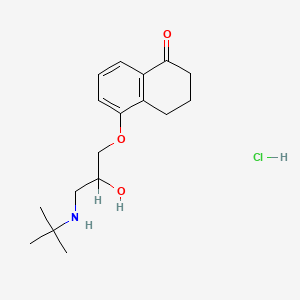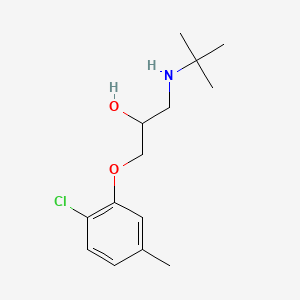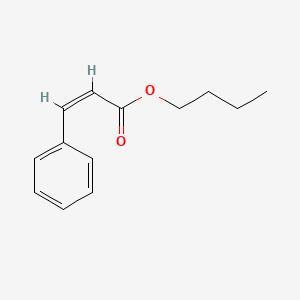
肉桂酸丁酯
描述
Butyl cinnamate is a chemical compound with the molecular formula C13H16O2 . It is also known by other names such as 2-Propenoic acid, 3-phenyl-, butyl ester, and Butyl 3-phenylacrylate .
Synthesis Analysis
The synthesis of Butyl cinnamate and similar compounds has been studied extensively. For instance, one study synthesized cinnamides and cinnamates having a cinnamoyl nucleus and evaluated their antimicrobial activity . The structures of the synthesized products were characterized with FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .Molecular Structure Analysis
The molecular structure of Butyl cinnamate consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact mass is 204.12 and the molecular weight is 204.270 .Chemical Reactions Analysis
Butyl cinnamate has been found to exhibit antimicrobial activity. In one study, Butyl cinnamate was found to be the most potent compound against all tested strains . Ethyl cinnamate and methyl cinnamate were also bioactive, though with a lower potency .Physical And Chemical Properties Analysis
Butyl cinnamate has a density of 1.0±0.1 g/cm3, a boiling point of 302.7±11.0 °C at 760 mmHg, and a flash point of 163.8±10.4 °C . It has a molar refractivity of 62.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 199.9±3.0 cm3 .科学研究应用
抗菌活性
肉桂酸丁酯已被发现具有显著的抗菌活性。 在研究中,它对所有测试菌株的效力最高(MIC = 626.62 µM) . 这表明肉桂酸丁酯可用于开发新型抗菌剂 .
抗真菌活性
除了其抗菌特性外,肉桂酸丁酯还表现出抗真菌特性。 它已被发现直接与真菌质膜中的麦角固醇和细胞壁相互作用 . 这使其成为开发抗真菌药物的潜在候选药物 .
与其他药物的协同效应
肉桂酸丁酯与其他药物(如制霉菌素(用于真菌)和阿莫西林(用于细菌))联合使用时,已被发现具有增效作用 . 这表明它可以用于联合疗法以增强现有治疗的有效性 .
病原微生物中的潜在靶点
分子对接模拟表明,肉桂酸丁酯在白色念珠菌中最可能的靶点是 caHOS2 和 caRPD3,而在金黄色葡萄球菌中最可能的靶点是 saFABH . 这些信息可能有助于设计靶向这些生物体的药物 .
生物基功能材料的合成
肉桂酸丁酯可用于合成生物基功能材料。 这些材料在暴露于紫外线 (UV) 光时表现出独特的特性 . 这为开发具有独特性能的新材料打开了可能性 .
高性能生物基聚合物的开发
肉桂酸丁酯可用于开发高性能生物基聚合物。 这些聚合物可以从对苯甲酰乙酸/对苯甲酰乙酸衍生物中获得,而对苯甲酰乙酸/对苯甲酰乙酸衍生物可以通过肉桂酸酯的[2+2]环加成反应得到 . 这表明肉桂酸丁酯可能在开发可持续的高性能材料中发挥关键作用 .
作用机制
Target of Action
Butyl cinnamate, a synthetic cinnamate derivative, has been found to exhibit antimicrobial activity against pathogenic fungi and bacteria . The primary targets of butyl cinnamate are the ergosterol present in the fungal plasmatic membrane and the cell wall . Molecular docking simulations suggest that the most likely targets of butyl cinnamate in C. albicans are caHOS2 and caRPD3 .
Mode of Action
Butyl cinnamate interacts directly with its targets, leading to changes in the fungal plasmatic membrane and cell wall . This interaction disrupts the integrity of these structures, thereby inhibiting the growth of the microorganisms .
Biochemical Pathways
Butyl cinnamate is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
It’s known that the lipophilicity of cinnamate derivatives, such as butyl cinnamate, is an important parameter influencing their antifungal activity . Lipophilic compounds are generally well-absorbed and can penetrate biological membranes, which may enhance their bioavailability.
Result of Action
Butyl cinnamate exhibits potent antimicrobial activity. It has been found to be fungicidal, with a minimum inhibitory concentration (MIC) of 626.62 µM . The presence of the butyl substituent potentiates its biological response . It also exhibits antibacterial activity .
Action Environment
The action of butyl cinnamate can be influenced by environmental factors. For instance, the increase in carbon chain length can enhance its antifungal action . Furthermore, the presence of an isopropyl group has been suggested to be important for its antibacterial activity .
安全和危害
未来方向
生化分析
Biochemical Properties
Butyl cinnamate interacts with various biomolecules in biochemical reactions. For instance, it has been found to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This suggests that butyl cinnamate may play a role in disrupting the integrity of the fungal cell wall, thereby exerting its antifungal effects .
Cellular Effects
The presence of the butyl substituent in butyl cinnamate potentiates its biological response, making it highly bioactive against various strains . It has been found to have a minimum inhibitory concentration (MIC) of 626.62 µM against all tested strains, suggesting a potent effect on cellular processes .
Molecular Mechanism
Butyl cinnamate exerts its effects at the molecular level through various mechanisms. For instance, it has been found to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the fungal cell wall, leading to cell death .
Temporal Effects in Laboratory Settings
It has been found to have a lasting antifungal effect, with a fungicidal nature, as evidenced by a minimum fungicidal concentration (MFC) to MIC ratio of less than or equal to 4 .
Dosage Effects in Animal Models
While specific studies on the dosage effects of butyl cinnamate in animal models are currently limited, it is known that the compound’s antimicrobial activity increases with the length of the carbonic radical chain
Metabolic Pathways
Butyl cinnamate is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes and so on . This pathway plays a central role in plant secondary metabolism .
Subcellular Localization
The subcellular localization of butyl cinnamate is also not well established. Given its involvement in the cinnamate/monolignol pathway, it is likely that it may be localized to the endoplasmic reticulum, similar to other compounds involved in this pathway
属性
| { "Design of the Synthesis Pathway": "The synthesis of Butyl cinnamate can be achieved through an esterification reaction between cinnamic acid and butanol in the presence of a catalyst.", "Starting Materials": [ "Cinnamic acid", "Butanol" ], "Reaction": [ "Add cinnamic acid and butanol to a round-bottom flask", "Add a catalytic amount of concentrated sulfuric acid to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and transfer it to a separating funnel", "Add water to the separating funnel and shake vigorously to separate the organic and aqueous layers", "Collect the organic layer and dry it with anhydrous sodium sulfate", "Filter the mixture and collect the crude product", "Purify the product through recrystallization using ethanol as a solvent" ] } | |
CAS 编号 |
538-65-8 |
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
butyl (Z)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9- |
InChI 键 |
OHHIVLJVBNCSHV-KTKRTIGZSA-N |
手性 SMILES |
CCCCOC(=O)/C=C\C1=CC=CC=C1 |
SMILES |
CCCCOC(=O)C=CC1=CC=CC=C1 |
规范 SMILES |
CCCCOC(=O)C=CC1=CC=CC=C1 |
外观 |
Solid powder |
密度 |
1.008-1.014 |
其他 CAS 编号 |
538-65-8 |
物理描述 |
Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odou |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
5 mg/mL |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NSC 71966; NSC71966; NSC-71966; Butyl cinnamate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





